N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Description
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H15N3O4S2 and its molecular weight is 353.41. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
Compounds containing a sulfonamido moiety, such as the one , have been explored for their antibacterial properties. The synthesis of new heterocyclic compounds incorporating sulfonamides aims to develop effective antibacterial agents. These compounds have shown high activities against various bacterial strains, indicating their potential as novel antibacterial treatments (Azab, Youssef, & El‐Bordany, 2013).
Anticancer and Anti-inflammatory Applications
Sulfonamide derivatives have been synthesized for potential applications in treating inflammation, pain, and cancer. Some of these compounds have demonstrated anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, a series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were found to exhibit promising biological activities, indicating their potential in therapeutic applications (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition
Sulfonamide-based compounds are well-known for their ability to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes. The inhibition of CA is significant for treating conditions like glaucoma, edema, and certain neurological disorders. Pyrazole-based sulfonamide derivatives have been evaluated for their CA inhibitory properties, showing effective inhibition of human erythrocyte carbonic anhydrase isozymes I and II, underscoring their potential in designing CA inhibitors (Büyükkıdan et al., 2017).
Antimicrobial and Antiproliferative Activities
Further studies have synthesized and tested various sulfonamide derivatives for antimicrobial and antiproliferative activities. These compounds have shown effectiveness against a range of microbial pathogens and tumor cell lines, highlighting their potential as antimicrobial agents and in cancer therapy. Specifically, pyrazole-sulfonamide derivatives have been designed, synthesized, and evaluated for their in vitro antiproliferative activities, showing cell-selective effects against tumor cells (Mert et al., 2014).
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-17-8-11(6-15-17)23(19,20)16-7-12(18)14-3-2-13(21-14)10-4-5-22-9-10/h2-6,8-9,12,16,18H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDJEPFXECOFQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
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